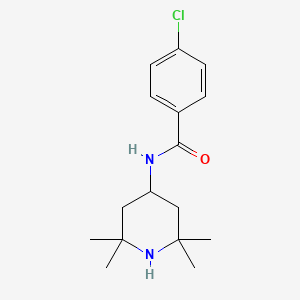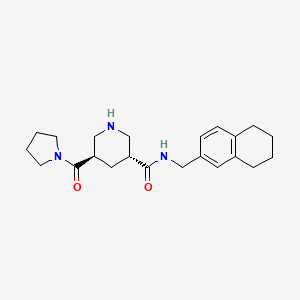![molecular formula C21H19N5O B5627154 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a][1,2,4]triazines, which includes the specific compound , often involves multi-step chemical reactions that might include the diazotization of amino-triazole derivatives, leading to the formation of pyrazolo-triazine structures through rearrangement processes. For example, the synthesis and transformation of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines involve bases leading to the formation of aromatic compounds through rearrangement processes. These synthesis routes highlight the complexity and the versatility of the chemical reactions involved in producing such compounds (Ivanov & Koltun, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,2,4]triazines is characterized by the presence of a heterocyclic core, which is essentially planar. This planarity is crucial for the π-electron delocalization across the molecule, contributing to its chemical stability and reactivity. The structure of these compounds can be further analyzed through techniques like X-ray crystallography, which provides insights into their molecular dimensions and conformational properties. The crystal structure of related compounds has shown evidence of aromatic delocalization in the pyrazole rings, indicating a potential for chemical and biological activity (Insuasty et al., 2008).
Chemical Reactions and Properties
Pyrazolo[1,5-a][1,2,4]triazines undergo various chemical reactions that modify their structure and properties. These reactions include nucleophilic substitutions, electrophilic additions, and rearrangements, which can introduce different substituents into the heterocyclic core. The reactivity of these compounds can be attributed to the presence of multiple reactive sites, including nitrogen atoms and the potential for hydrogen bonding, which can be exploited in the design of new chemical entities with desired properties.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a][1,2,4]triazines, including the compound , depend on their molecular structure. Factors such as solubility, melting point, and crystal structure are influenced by the nature and position of substituents on the heterocyclic core. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a][1,2,4]triazines are influenced by their heterocyclic structure, which imparts characteristics such as electron-rich regions that are reactive towards electrophiles. The presence of nitrogen atoms in the triazine and pyrazole rings contributes to their basicity and the ability to form hydrogen bonds, which are critical for their interactions with biological targets.
- Ivanov, S. M., & Koltun, D. S. (2021). Synthesis and transformations of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines. Chemistry of Heterocyclic Compounds, 57, 656-665. Link.
- Insuasty, H., Mier, P., Suárez, G., Low, J. N., Cobo, J., & Glidewell, C. (2008). Three 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines. Acta crystallographica. Section C, Crystal structure communications, 64 Pt 1, o27-30. Link.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-9-7-8-12-17(13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-10-5-4-6-11-16/h4-12H,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRUDUKKFKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5627094.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)
![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)


![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)